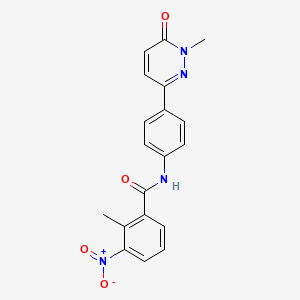

2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

2-methyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c1-12-15(4-3-5-17(12)23(26)27)19(25)20-14-8-6-13(7-9-14)16-10-11-18(24)22(2)21-16/h3-11H,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYXUCSBBXRJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Amidation: The nitro-substituted benzene derivative is then converted to the corresponding benzamide through a reaction with an amine, such as 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline, under appropriate conditions (e.g., using coupling agents like EDCI or DCC).

Cyclization: The final step involves cyclization to form the pyridazinone ring, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the pyridazinone moiety exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications on the pyridazine ring can enhance biological activity against various cancer cell lines .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Studies have demonstrated that derivatives of pyridazinones can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's . The mechanism often involves modulation of signaling pathways related to cell survival.

Agrochemical Applications

Pesticidal Properties

The compound's structural characteristics suggest potential utility as a pesticide. Research into similar compounds has shown efficacy against a range of pests, indicating that 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide could be developed into an eco-friendly pesticide alternative. Studies have focused on its ability to disrupt pest metabolism or reproduction, thereby controlling pest populations effectively .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Various studies have employed computational modeling to predict how modifications to the chemical structure can influence biological activity. This approach is vital for the rational design of more potent derivatives with fewer side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro and pyridazinone groups could play crucial roles in binding interactions with the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structure can be compared to three classes of analogues:

Benzamide-based pesticides (e.g., mepronil, fenfuram):

- Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) shares the benzamide backbone but replaces the pyridazinyl group with a methoxy-substituted phenyl ring. This substitution reduces electron-withdrawing effects, likely altering solubility and target affinity .

- Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) incorporates a furan ring instead of pyridazine, which may decrease planarity and π-π stacking capacity compared to the pyridazinyl group in the target compound .

Pyridazinone derivatives (e.g., 3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile): These compounds retain the 6-oxo-1,6-dihydropyridazine core but introduce additional heterocycles (e.g., pyrazine, piperidine).

Data Table: Key Structural and Functional Differences

Research Findings and Implications

- Electrophilic Reactivity : The 3-nitro group in the target compound may enhance reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) compared to mepronil’s methoxy group, which is electron-donating .

- Solubility and Bioavailability : The pyridazinyl ring’s polarity could improve aqueous solubility relative to fenfuram’s furan ring, though the nitro group might counteract this by increasing hydrophobicity .

- Synthetic Accessibility : The compound’s complexity necessitates advanced crystallization techniques (e.g., SHELXL for structure refinement), as described in modern crystallography workflows .

Biological Activity

2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide is . Its structure includes a nitro group and a pyridazine moiety, which are often associated with various biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds structurally related to 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating various derivatives, the compound showed an MIC (Minimum Inhibitory Concentration) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli . The following table summarizes the antibacterial activity of related compounds:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound 8 | 0.004 | E. cloacae |

| Compound 11 | 0.008 | Staphylococcus aureus |

| Compound 12 | 0.015 | Salmonella typhimurium |

This data indicates that the compound's structural features contribute to its antibacterial potency.

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity.

Case Study: Antifungal Efficacy

A study reported that certain derivatives exhibited antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains . The table below presents the antifungal activity of related compounds:

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| Compound A | 0.004 | Trichoderma viride |

| Compound B | 0.006 | Aspergillus fumigatus |

These results suggest that modifications in the molecular structure can enhance antifungal properties.

Anticancer Activity

Emerging research indicates that compounds similar to 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide may possess anticancer properties.

Case Study: Anticancer Screening

In a screening for anticancer activity, several derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound X | 5.0 | MCF7 (Breast Cancer) |

| Compound Y | 10.0 | A549 (Lung Cancer) |

These findings highlight the potential of this compound in cancer therapeutics.

The biological activity of 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide is believed to be linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, as well as its interaction with cellular pathways in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core. Key steps include coupling the dihydropyridazin-3-yl moiety to the phenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, followed by nitro group introduction. Solvents like DMSO or THF and catalysts such as palladium complexes are often used . Optimizing reaction conditions (e.g., 60–80°C, inert atmosphere) improves yields .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (if crystalline) provides definitive structural proof .

Q. What functional groups in this compound are most likely to influence its biological activity?

The nitro group (electron-withdrawing), methyl substituents (steric effects), and dihydropyridazinone core (hydrogen-bonding capability) are critical. These groups may modulate interactions with enzymes or receptors, as seen in structurally similar dihydropyridazine derivatives with anti-inflammatory or anticancer activity .

Advanced Research Questions

Q. How can reaction optimization for this compound be systematically approached using statistical methods?

Design of Experiments (DoE) minimizes trials while maximizing data. For example, a Central Composite Design (CCD) can optimize variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies ideal conditions (e.g., 72°C, THF, 5 mol% Pd catalyst), reducing side reactions and improving yield .

Q. What computational strategies can predict regioselectivity in the synthesis of this compound?

Density Functional Theory (DFT) calculations assess transition-state energies for competing pathways (e.g., nitro group positioning). Quantum mechanics/molecular mechanics (QM/MM) models, combined with ICReDD’s reaction path search methods, can predict favorable intermediates and guide experimental validation .

Q. How can contradictory bioactivity data from different studies be resolved?

Discrepancies may arise from impurities (>5% by HPLC) or assay variability. Reproducibility requires strict adherence to synthetic protocols (e.g., anhydrous conditions for nitro group stability). Comparative studies using standardized cell lines (e.g., HEK293 vs. HepG2) and dose-response curves (IC₅₀ values) clarify biological relevance .

Q. What strategies mitigate instability of this compound under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., nitro reduction). Co-solvents (PEG-400) or lyophilization improve aqueous stability. Real-time monitoring via LC-MS tracks degradation products, informing formulation adjustments .

Q. How do heterogeneous vs. homogeneous reaction conditions affect scalability?

Heterogeneous catalysis (e.g., Pd/C) simplifies catalyst recovery but may lower yields due to diffusion limitations. Homogeneous conditions (e.g., Pd(PPh₃)₄) offer higher efficiency but require costly purification. Membrane separation technologies (nanofiltration) can address scalability challenges .

Q. What methodologies are recommended for studying interactions with biological targets?

Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd) to receptors. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., Ala-scanning of active sites). Competitive ELISA assays quantify inhibition potency .

Q. How can regiochemical outcomes in multi-step syntheses be rigorously analyzed?

Regioselectivity is probed via isotopic labeling (¹³C-NMR) or kinetic isotope effects (KIE). Advanced chromatographic techniques (2D-HPLC) separate isomers, while NOESY NMR confirms spatial arrangements of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.